molecular formula C23H23N3O3 B2930848 N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide CAS No. 942011-55-4

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide

Cat. No.: B2930848
CAS No.: 942011-55-4
M. Wt: 389.455
InChI Key: OVJHJURXUAATNZ-UHFFFAOYSA-N
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Description

N-(2-(Naphthalen-1-yl)-2-(Pyrrolidin-1-yl)ethyl)-2-nitrobenzamide is a nitrobenzamide derivative featuring a branched ethyl chain substituted with a naphthalen-1-yl group and a pyrrolidin-1-yl moiety. The compound’s structure combines aromatic (naphthalene), heterocyclic (pyrrolidine), and electron-withdrawing (nitro) groups, making it a candidate for diverse applications, including pharmaceutical intermediates or catalysts in C–H activation reactions (via directing groups, as seen in ).

Properties

IUPAC Name

N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-23(20-11-3-4-13-21(20)26(28)29)24-16-22(25-14-5-6-15-25)19-12-7-9-17-8-1-2-10-18(17)19/h1-4,7-13,22H,5-6,14-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJHJURXUAATNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C16H17N3O2
  • Molecular Weight : 285.32 g/mol

Structural Features

The structure of this compound includes:

  • A naphthalene moiety
  • A pyrrolidine ring
  • A nitrobenzamide functional group

These structural components contribute to its biological properties and interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Anticancer Activity : Studies have shown that related compounds demonstrate significant anticancer activity against various tumor models, including murine melanoma and lung carcinoma .
  • G Protein-Coupled Receptor (GPCR) Modulation : The compound may interact with GPCRs, influencing intracellular signaling pathways that are critical in cancer progression and other diseases .
  • Alkylating Agents : There is potential for this compound to act as an alkylating agent, which can modify DNA and inhibit tumor growth, similar to other nitrobenzamide derivatives .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityModel UsedKey Findings
AnticancerMurine TumorsSignificant inhibition of tumor growth
GPCR ModulationCell LinesAltered signaling pathways in cancer cells
DNA AlkylationIn VitroInduced DNA damage leading to apoptosis

Case Study Example

A notable case study involved the synthesis of related nitrosoureas, which demonstrated effective anticancer properties against B16 melanoma. The results indicated that modifications in the structure could enhance efficacy and reduce cytotoxicity .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

  • Starting Materials : Use of naphthalene derivatives and pyrrolidine as key starting materials.
  • Reagents : Common reagents include nitrobenzoyl chloride for the nitro group introduction.
  • Reaction Conditions : Typically involves refluxing in a suitable solvent (e.g., DMF or DMSO) under inert atmosphere conditions.

Chemical Reactions Analysis

Synthetic Routes and Formation Mechanisms

The compound is synthesized via coupling reactions involving acyl chlorides and amines. For example:

  • Acyl chloride-amine coupling : Reacting 2-nitrobenzoyl chloride with 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylamine in dichloromethane (DCM) using triethylamine (TEA) as a base yields the target amide. This method is analogous to the synthesis of 4-chlorophenyl(pyrrolidin-1-yl)methanone (IC₅₀ = 398 nM for PfPK6 inhibition) .
  • Photocatalytic amidation : Blue light (455 nm) irradiation with 4,5-pyrenedione (PD) as a photocatalyst and potassium tert-butoxide (KOtBu) as a base under oxygen facilitates oxidative coupling of benzyl alcohols with secondary amines to form amides. This method achieved 66% yield for phenyl-1-pyrrolidinylmethanone under optimized conditions .

Nitro Group Reactivity

The 2-nitrobenzamide moiety undergoes reduction and substitution reactions:

Catalytic Reduction to Amines

Catalyst System Conditions Yield Reference
Fe₂O₃/NGr@C + HCOOH–Et₃NTHF, 120°C>95%
HSiCl₃ + DIPEACH₃CN, 0°C to RT88%
Co/Ni nanoparticlesWater, NaBH₄75–90%

Reduction proceeds via intermediates such as nitroso and hydroxylamine derivatives, as demonstrated in computational studies .

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group directs electrophilic attacks to the meta position of the benzamide ring, enabling functionalization (e.g., halogenation or sulfonation) for further derivatization.

Amide Bond Reactivity

The amide bond exhibits stability under physiological conditions but can be hydrolyzed under strong acidic or basic conditions:

  • Acidic hydrolysis : 12 M HCl at reflux cleaves the amide bond to regenerate 2-nitrobenzoic acid and the corresponding amine.
  • Enzymatic cleavage : Plasmodial kinases (e.g., PfGSK3 and PfPK6) interact with similar amide-containing compounds, suggesting potential bioactivity .

Pyrrolidine and Naphthalene Interactions

  • Pyrrolidine : The tertiary amine participates in hydrogen bonding and π-cation interactions, enhancing binding affinity in enzymatic assays .
  • Naphthalene : The hydrophobic naphthalen-1-yl group improves lipophilicity, as evidenced by logP values >3.5 for related compounds.

Comparative Analysis of Analogues

Compound Modification Activity
N-(2-(Naphthalen-1-yl)ethyl)-3-nitrobenzamideAbsence of pyrrolidineReduced enzymatic inhibition
N-(2-(Pyridin-2-yl)ethyl)-2-nitrobenzamidePyridine instead of naphthaleneAltered solubility profile

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs, particularly in its amide backbone and substituted ethyl side chain. Key comparisons include:

Table 1: Structural Comparison of Nitrobenzamide and Carboxamide Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight Functional Groups
N-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide Naphthalen-1-yl, pyrrolidin-1-yl, nitro C₂₃H₂₃N₃O₃* 389.45 g/mol Amide, nitro, tertiary amine
N-(2-Methylphenyl)-2-nitrobenzamide () 2-Methylphenyl, nitro C₁₄H₁₂N₂O₃ 256.26 g/mol Amide, nitro
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride () Quinoline, pyrrolidin-1-yl, hydroxy C₁₆H₂₀ClN₃O₂ 321.80 g/mol Carboxamide, hydroxy, tertiary amine
N-(2-(Pyrrolidin-1-yl)ethyl)-3-((diethylamino)methyl)-4-hydroxyquinoline-2-carboxamide () Quinoline, diethylamino, pyrrolidin-1-yl C₂₁H₃₀N₄O₂ 370.49 g/mol Carboxamide, hydroxy, tertiary amine

*Calculated based on structural components.

Key Observations:
  • Aromatic Systems: The naphthalen-1-yl group in the target compound provides greater lipophilicity and steric bulk compared to simpler aryl groups (e.g., 2-methylphenyl in ) or quinoline derivatives (). This may enhance membrane permeability but reduce solubility.
  • Tertiary Amines: The pyrrolidin-1-yl group contributes to basicity and hydrogen-bonding capabilities, similar to morpholine or diethylamino groups in analogs (), but with distinct ring strain and conformational flexibility.

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